6-Chloro-2,5-dimethylpyridin-3-amine

Catalog No.
S740549
CAS No.
1379362-93-2
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2,5-dimethylpyridin-3-amine

CAS Number

1379362-93-2

Product Name

6-Chloro-2,5-dimethylpyridin-3-amine

IUPAC Name

6-chloro-2,5-dimethylpyridin-3-amine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3

InChI Key

PBDZIBJFODUOCG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1Cl)C)N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C)N

6-Chloro-2,5-dimethylpyridin-3-amine is an organic compound characterized by its pyridine ring structure, which contains two methyl groups at positions 2 and 5, and a chlorine atom at position 6, with an amino group at position 3. Its molecular formula is C7H9ClN2C_7H_9ClN_2 and it has a molecular weight of approximately 158.61 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of both the amino and chloro functional groups, which can participate in various

6-Chloro-2,5-dimethylpyridin-3-amine can undergo several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as amination, where amines can replace the chlorine atom to form new amine derivatives.
  • Amination Reactions: This compound can react with various amines or amides under specific conditions to yield substituted pyridines. For instance, reactions with simple amides have been reported to produce aminopyridines efficiently .
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds.

Several methods exist for synthesizing 6-chloro-2,5-dimethylpyridin-3-amine:

  • Direct Amination: This involves the reaction of 6-chloro-2,5-dimethylpyridine with an amine source under suitable conditions (e.g., using a base or transition metal catalyst) to facilitate the substitution of the chlorine atom .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing aminopyridines from chloropyridine derivatives .
  • Palladium-Catalyzed Reactions: The use of palladium catalysts in cross-coupling reactions allows for the introduction of various substituents onto the pyridine ring .

6-Chloro-2,5-dimethylpyridin-3-amine has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs targeting various diseases.
  • Agricultural Chemicals: It may serve as an intermediate in synthesizing agrochemicals.
  • Material Science: Potential use in creating novel materials due to its unique chemical properties.

Several compounds share structural similarities with 6-chloro-2,5-dimethylpyridin-3-amine:

Compound NameCAS NumberSimilarity Index
6-Chloro-4-methylpyridin-3-amine66909-38-40.94
6-Chloro-5-(trifluoromethyl)pyridin-3-amine99368-68-00.79
2-Chloro-3-methyl-5-nitropyridine22280-56-40.79
2-Bromo-6-chloro-5-methylpyridin-3-amine1823003-95-70.79

Uniqueness

The uniqueness of 6-chloro-2,5-dimethylpyridin-3-amine lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and potential biological activity compared to other similar compounds. The combination of the chloro group and amino functionality provides opportunities for various synthetic pathways not readily available in other derivatives.

XLogP3

1.9

Dates

Modify: 2023-08-15

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